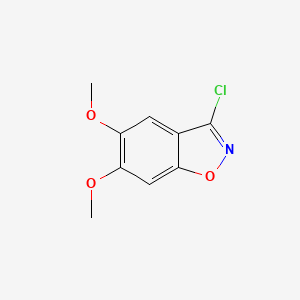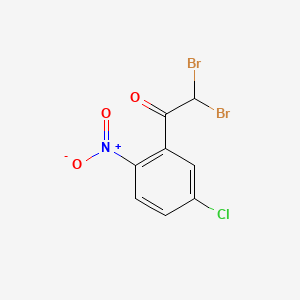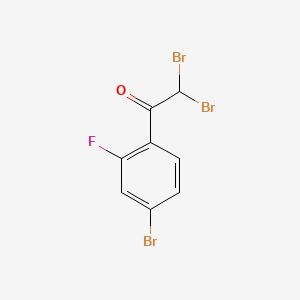
2,2-dibromo-1-(4-bromo-2-fluorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibromo-1-(4-bromo-2-fluorophenyl)ethanone is an organic compound with the molecular formula C8H4Br3FO It is a brominated ketone that features both bromine and fluorine atoms attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Dibromo-1-(4-bromo-2-fluorophenyl)ethanone can be synthesized through the bromination of 1-(4-bromo-2-fluorophenyl)ethanone. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the phenyl ring.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dibromo-1-(4-bromo-2-fluorophenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form 1-(4-bromo-2-fluorophenyl)ethanol using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The ketone group can be further oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products
Substitution: Formation of 2,2-dihydroxy-1-(4-bromo-2-fluorophenyl)ethanone.
Reduction: Formation of 1-(4-bromo-2-fluorophenyl)ethanol.
Oxidation: Formation of 2,2-dibromo-1-(4-bromo-2-fluorophenyl)acetic acid.
Applications De Recherche Scientifique
2,2-Dibromo-1-(4-bromo-2-fluorophenyl)ethanone has several scientific research applications:
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and polymers.
Mécanisme D'action
The mechanism of action of 2,2-dibromo-1-(4-bromo-2-fluorophenyl)ethanone involves its interaction with various molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to participate in electrophilic aromatic substitution reactions. These reactions can modify the structure and function of biological molecules, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dibromo-1-(2-bromo-4-fluorophenyl)ethanone
- 2,2-Dibromo-1-(4-bromophenyl)ethanone
- 2,2-Dibromo-1-(2-fluorophenyl)ethanone
Uniqueness
2,2-Dibromo-1-(4-bromo-2-fluorophenyl)ethanone is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in organic synthesis and material science.
Propriétés
Formule moléculaire |
C8H4Br3FO |
|---|---|
Poids moléculaire |
374.83 g/mol |
Nom IUPAC |
2,2-dibromo-1-(4-bromo-2-fluorophenyl)ethanone |
InChI |
InChI=1S/C8H4Br3FO/c9-4-1-2-5(6(12)3-4)7(13)8(10)11/h1-3,8H |
Clé InChI |
HWANZXDRCHKJIL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)F)C(=O)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


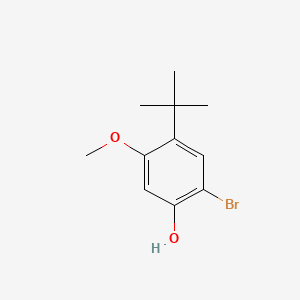





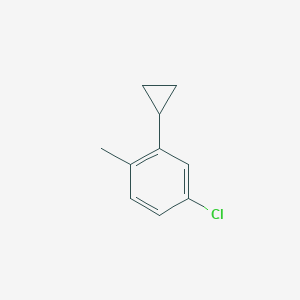


![3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13709157.png)
![3-(Dibenzo[b,d]furan-2-yl)azetidine Hydrochloride](/img/structure/B13709168.png)

